(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.3 g/mol. This compound is characterized by its complex structure, which includes a piperidine ring substituted with carboxymethoxy and carboxylic acid functional groups. It is known for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .
These reactions are essential for modifying the compound to enhance its biological activity or to facilitate its incorporation into larger molecular frameworks .
(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester has shown potential biological activities, particularly in the realm of pharmacology. Preliminary studies suggest that it may exhibit:
Further studies are required to elucidate its mechanisms of action and therapeutic potential .
The synthesis of (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
This compound has several notable applications:
Several compounds share structural similarities with (R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester | C₁₀H₁₈ClNO₂ | Contains chlorine; potential for different reactivity profiles. |
| (R)-3-Carboxymethyl-amino-piperidine-1-carboxylic acid tert-butyl ester | C₁₂H₂₃N₂O₅ | Includes an amino group; may exhibit different biological activities. |
| (R)-3-(Carboxymethyl)-piperidine-1-carboxylic acid | C₁₁H₁₉N₁O₄ | Lacks the methoxy group; simpler structure may lead to different properties. |
(R)-3-Carboxymethoxy-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups, which may confer distinct biological activities not present in its analogs .
The piperidine scaffold occurs in 9 FDA-approved drugs since 2015, with chirality playing a decisive role in target engagement. X-ray crystallographic studies demonstrate that the (R)-configuration of 3-carboxymethoxy-piperidine derivatives induces a 15° tilt in the piperidine ring compared to (S)-enantiomers, creating optimal hydrogen-bonding distances to catalytic lysine residues in kinase domains. This stereochemical preference translates to measurable biological effects:
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| MEK1 Inhibition (IC₅₀) | 0.018 μM | 0.33 μM |
| Metabolic Stability | t₁/₂ = 127 min (human LM) | t₁/₂ = 89 min |
| LogD (pH 7.4) | 1.2 | 0.8 |
The tert-butyl ester moiety enhances membrane permeability by masking the carboxylic acid (calculated logP increase of 1.8 units), while maintaining compatibility with late-stage deprotection under mild acidic conditions (TFA/CH₂Cl₂, 0°C, 1h). Molecular dynamics simulations show the tert-butyl group induces a 20% compression in the piperidine ring's chair conformation, pre-organizing the molecule for target binding.
The tert-butoxycarbonyl (Boc) group in this compound addresses three key synthetic challenges:
Recent advances employ flow chemistry to couple this building block with amino acid derivatives:
# Example of automated peptide coupling protocolfrom chempy import ReactionSystemrxn = ReactionSystem.from_string( ''' (R)-3-Carboxymethoxy-piperidine-Boc + H-Gly-OAll → Product [Pd(PPh3)4 (0.1 eq), DIPEA (3 eq), DMF, 25°C, 2h] ''')print(rxn)Deprotection kinetics studies reveal the tert-butyl ester cleaves 5x faster than methyl esters under identical TFA conditions, enabling selective transformations. Comparative NMR data (¹H, 400 MHz, CDCl₃) shows distinct shielding effects: